(S)-4-trichloromethyl-2-oxetanone

Description

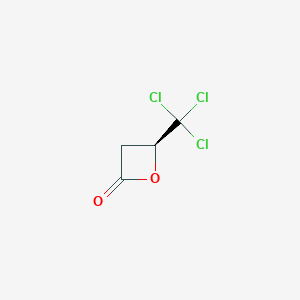

(S)-4-Trichloromethyl-2-oxetanone is a chiral β-lactone (four-membered cyclic ester) characterized by a trichloromethyl substituent at the 4-position of the oxetanone ring. Its molecular formula is C₄H₃Cl₃O₂, with a molecular weight of 189.416 g/mol . This compound serves as a versatile synthon in asymmetric synthesis, particularly for producing γ-substituted α-amino acids and their precursors. For example, it has been utilized in the concise synthesis of protected homoserine equivalents and naturally occurring amino acids, such as those isolated from Blighia unijugata seeds . The (S)-configuration at the stereocenter is critical for enantioselective applications, enabling precise control over stereochemical outcomes in organic transformations.

Propriétés

Formule moléculaire |

C4H3Cl3O2 |

|---|---|

Poids moléculaire |

189.42 g/mol |

Nom IUPAC |

(4S)-4-(trichloromethyl)oxetan-2-one |

InChI |

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m0/s1 |

Clé InChI |

CPNBMBBRKINRNE-REOHCLBHSA-N |

SMILES |

C1C(OC1=O)C(Cl)(Cl)Cl |

SMILES isomérique |

C1[C@H](OC1=O)C(Cl)(Cl)Cl |

SMILES canonique |

C1C(OC1=O)C(Cl)(Cl)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

(S)-4-trichloromethyl-2-oxetanone serves as a versatile synthon in organic synthesis. It is utilized to construct more complex molecules, particularly in the formation of gamma-substituted alpha-amino acids. Its reactivity allows for various chemical transformations, making it a valuable building block in synthetic chemistry.

Case Study: Synthesis of Amino Acids

Research has demonstrated that this compound can be transformed into amino acid precursors through nucleophilic substitution reactions. This application highlights its role in developing biologically active compounds .

Medicinal Chemistry

The compound has been explored for its potential use in drug development due to its interactions with biomolecules. Its structure allows it to inhibit specific proteases, which are crucial for various physiological processes.

Case Study: Drug Development

Studies have indicated that this compound derivatives exhibit antibacterial properties and can serve as leads for new therapeutic agents .

Agrochemical Development

In agrochemicals, this compound is employed to enhance the efficacy of pesticides and herbicides. Its ability to improve crop yields has made it a subject of interest in agricultural research.

Case Study: Pesticide Formulation

Research has shown that formulations containing this compound can lead to increased effectiveness against specific pests, thereby supporting sustainable agricultural practices .

Polymer Chemistry

The compound is also used in the production of specialty polymers, which are essential for creating materials with specific properties for various industrial applications.

Data Table: Comparison of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Key role in synthesizing amino acids |

| Medicinal Chemistry | Potential drug development | Inhibits proteases; antibacterial properties |

| Agrochemical Development | Enhances pesticide efficacy | Improved crop yields reported |

| Polymer Chemistry | Production of specialty polymers | Used for materials with tailored properties |

Comparaison Avec Des Composés Similaires

Table 1. Comparative Structural and Functional Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₄H₃Cl₃O₂ | 189.416 | Trichloromethyl, β-lactone | High (electrophilic ring) |

| (3S,4S)-3-Hexyl-4-[(2R)-2-(Phenylmethoxy)tridecyl]-2-oxetanone | C₂₉H₄₈O₃ | 444.69 | Alkyl chains, β-lactone | Low (steric hindrance) |

| trans-3,4-Diethyl-γ-butyrolactone | C₈H₁₄O₂ | 142.20 | Alkyl, γ-lactone | Moderate (acid-catalyzed) |

Q & A

Q. What are the most reliable synthetic routes for enantioselective preparation of (S)-4-trichloromethyl-2-oxetanone?

Methodological Answer:

- The synthesis of this compound requires chiral resolution or asymmetric catalysis. Common approaches include kinetic resolution using lipases or transition-metal catalysts (e.g., palladium complexes) to induce stereoselectivity during β-lactam formation.

- Retrosynthetic analysis tools, such as AI-powered platforms leveraging databases like Reaxys or Pistachio, can predict feasible routes by identifying key intermediates like trichloromethyl ketones or oxetane precursors .

- Purification via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical to isolate the (S)-enantiomer with >98% enantiomeric excess (ee).

Q. How can researchers validate the structural integrity and stereochemical purity of this compound?

Methodological Answer:

- Combine spectroscopic techniques:

- NMR : Analyze and shifts to confirm the oxetanone ring and trichloromethyl group.

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.

- Chiral HPLC : Quantify enantiomeric excess using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

- Cross-reference data with computational simulations (e.g., density functional theory (DFT)-predicted NMR spectra) to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are effective for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Conduct accelerated degradation studies:

- Prepare buffered solutions (pH 2–12) and monitor decomposition via LC-MS at controlled temperatures (25–60°C).

- Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and identify degradation byproducts.

- For mechanistic insights, employ isotopic labeling (e.g., -water) to trace hydrolysis pathways .

Q. How can contradictory literature data on the reactivity of this compound in nucleophilic ring-opening reactions be resolved?

Methodological Answer:

- Perform systematic replication studies under standardized conditions (solvent, temperature, catalyst loading).

- Analyze discrepancies using multivariate statistics (e.g., principal component analysis) to isolate variables causing divergent outcomes.

- Cross-validate findings with computational chemistry (e.g., transition-state modeling) to reconcile experimental and theoretical results .

Q. What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

- Optimize reaction conditions to minimize thermal or acidic exposure:

- Use low-temperature (-78°C) lithiation or organocatalytic methods.

- Employ protecting groups (e.g., silyl ethers) for sensitive intermediates.

- Monitor racemization in real-time using inline polarimetry or circular dichroism spectroscopy .

Q. How do computational models aid in predicting the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Apply DFT calculations to map potential energy surfaces for competing pathways (e.g., [2+2] vs. [4+2] cycloadditions).

- Validate predictions with experimental kinetics (e.g., stopped-flow UV-Vis spectroscopy) to correlate activation barriers with observed selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.